Chlorobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

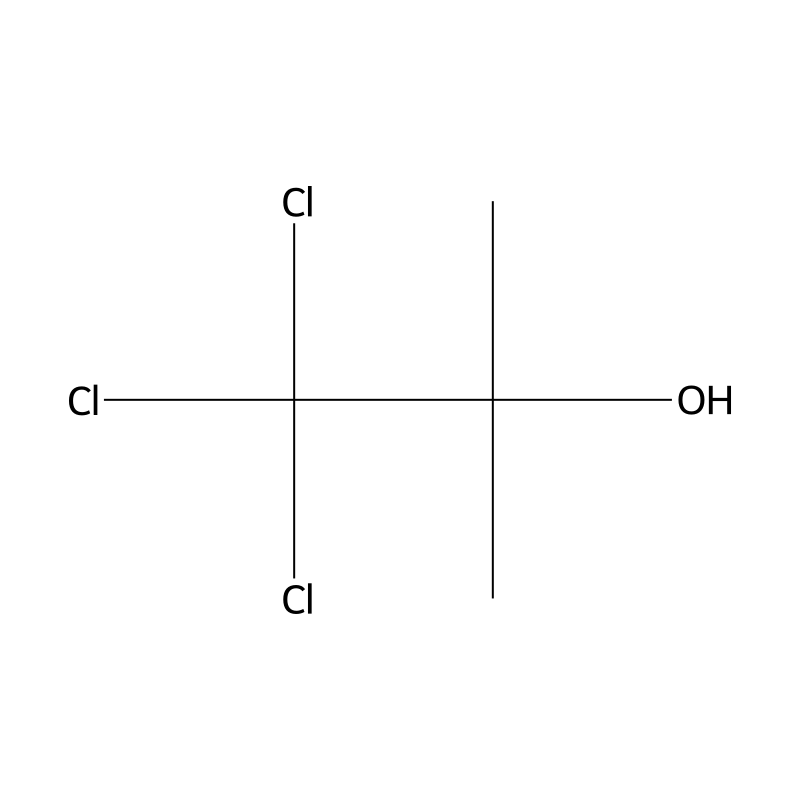

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Oral Toxicity Study

Scientific Field: Toxicology

Summary of the Application: Chlorobutanol (CB) is used as a preservative in cosmetics and has antibacterial activity.

Methods of Application or Experimental Procedures: For the single-dose oral toxicity study, a dose of 62.5, 125, or 250 mg per kg of body weight (mg/kg b.w.) of CB was given once orally via gavage.

Pharmaceutical Ingredient Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Chlorobutanol is an active pharmaceutical ingredient used in therapeutic for many years as an antiseptic, analgesic and local anesthetic. It has other propertieshypnotic, anti-inflammatory and anti-emetic.

Methods of Application or Experimental Procedures: Chlorobutanol is prepared by a simple nucleophilic addition of chloroform to acetone in the presence of potassium hydroxide; it’s more specifically the nucleophilic addition of the trichloromethyl anion to the carbonyl bond of acetone using the distillation assembly.

Antimicrobial Preservative

Scientific Field: Microbiology

Summary of the Application: Chlorobutanol is used as a preservative in many consumer products due to its broad spectrum of antimicrobial action It is included in ophthalmic solutions to maintain the shelf life of the product and to prevent contamination during the treatment period of the patient.

Methods of Application or Experimental Procedures: Chlorobutanol is added to the product during the manufacturing process to act as a preservative.

Results or Outcomes: The use of Chlorobutanol as a preservative has been effective in preventing microbial contamination in various products.

Active Component in Topical Anesthetics and Oral Sedatives

Scientific Field: Pharmacology

Summary of the Application: Chlorobutanol is the active component in topical anesthetics and certain oral sedatives.

Methods of Application or Experimental Procedures: Chlorobutanol is incorporated into the formulation of these products during the manufacturing process.

Results or Outcomes: The use of Chlorobutanol in these applications has been effective, providing the desired anesthetic or sedative effects.

Analysis in Ophthalmic Ointments and Aqueous Solutions

Scientific Field: Analytical Chemistry

Summary of the Application: Chlorobutanol is used in ophthalmic ointments and aqueous solutions.

Methods of Application or Experimental Procedures: The method uses an octadecylsilane column with UV peak detection at 210 nm.

Results or Outcomes: The method was successful in analyzing chlorobutanol in ophthalmic ointments and aqueous solutions.

Preservative in Cosmetics

Scientific Field: Cosmetic Science

Summary of the Application: Chlorobutanol is used as a preservative in cosmetics due to its antibacterial and antifungal properties.

Methods of Application or Experimental Procedures: Chlorobutanol is added to cosmetic products during the manufacturing process to act as a preservative.

Results or Outcomes: The use of Chlorobutanol as a preservative has been effective in preventing microbial contamination in various cosmetic products.

Chlorobutanol, also known as trichloro-2-methyl-2-propanol or chlorbutol, is a chemical compound with the molecular formula . It appears as a colorless, viscous liquid and has notable sedative-hypnotic and weak local anesthetic properties. Chlorobutanol is primarily used as a preservative in pharmaceutical formulations due to its antibacterial and antifungal characteristics. It is particularly effective in maintaining the stability of multi-ingredient preparations at concentrations typically around 0.5% .

The mechanism of action of chlorobutanol as a sedative and anesthetic is not fully understood. However, it is believed to act on the central nervous system (CNS) by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) []. GABA is an inhibitory neurotransmitter that reduces nerve cell activity. Chlorobutanol may increase the binding of GABA to its receptors, leading to a calming effect.

Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone, facilitated by a base such as sodium hydroxide or potassium hydroxide . This reaction results in the formation of chlorobutanol as a product. In terms of its reactivity, chlorobutanol can undergo hydrolysis and oxidation reactions, which may alter its pharmacological properties.

Key Reactions:- Formation: Chloroform + Acetone → Chlorobutanol

- Hydrolysis: Chlorobutanol can hydrolyze under acidic or basic conditions to form less active derivatives.

Chlorobutanol exhibits several biological activities:

- Sedative Effects: It acts as a central nervous system depressant, providing sedative effects in humans .

- Antiplatelet Activity: Studies indicate that chlorobutanol inhibits platelet aggregation through interference with the arachidonic acid pathway, leading to decreased thromboxane B2 formation and elevated cytosolic calcium levels .

- Toxicity: While it has therapeutic uses, chlorobutanol has been shown to cause cytotoxic effects on corneal and conjunctival cells at higher concentrations, leading to cell lysis and impaired cellular functions .

Chlorobutanol can be synthesized through various methods:

- Nucleophilic Addition Reaction:

- Reactants: Chloroform and acetone.

- Catalyst: Sodium or potassium hydroxide.

- Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion.

- Alternative Methods:

- Some studies suggest other synthetic routes involving different chlorinated hydrocarbons or alcohols under controlled conditions to optimize yield and purity.

Chlorobutanol has several applications across various fields:

- Pharmaceuticals: Used as a preservative in injectable drugs and ophthalmic solutions due to its antimicrobial properties .

- Analgesics: Acts as an analgesic and sedative in clinical settings .

- Experimental General Anesthetic: Investigated for its potential use as a general anesthetic in experimental models .

Research has highlighted several interactions involving chlorobutanol:

- Cardiotoxicity: Chlorobutanol has been shown to exert negative inotropic effects on myocardial cells, affecting contraction amplitude and conduction velocity in heart tissue .

- Inhibition of Ion Channels: It inhibits sodium channels (Nav 1.2) at concentrations lower than those required for preservation, indicating potential implications for cardiac function .

Chlorobutanol shares similarities with several other compounds, particularly those used for similar purposes. Here are some notable comparisons:

| Compound | Molecular Formula | Properties | Unique Features |

|---|---|---|---|

| Chloral Hydrate | C₂HCl₃O₂ | Sedative, hypnotic | More potent sedative effects compared to chlorobutanol. |

| Benzyl Alcohol | C₇H₈O | Antiseptic, preservative | Less toxic; used widely in cosmetics. |

| Ethanol | C₂H₅OH | Antiseptic, disinfectant | Commonly used; less effective as a preservative compared to chlorobutanol. |

| Propylene Glycol | C₃H₈O₂ | Humectant, solvent | Generally regarded as non-toxic; used in food and pharmaceuticals. |

Chlorobutanol's unique combination of sedative properties and effectiveness as a preservative distinguishes it from these compounds, making it valuable in specific pharmaceutical formulations.

Catalytic Mechanisms in Chloroform-Acetone Condensation

The catalytic mechanism underlying chloroform-acetone condensation represents a fascinating example of base-catalyzed nucleophilic addition chemistry. The reaction proceeds through a well-defined mechanistic pathway involving enolate formation, nucleophilic attack, and subsequent product formation [7] [8]. Understanding this mechanism is crucial for optimizing industrial production processes and achieving maximum yields.

The initial step in the catalytic mechanism involves the deprotonation of acetone by the hydroxide catalyst. Potassium hydroxide or sodium hydroxide serves as the base, abstracting a proton from the methyl group of acetone to generate an enolate anion [8]. This enolate formation is the critical activation step that enables subsequent nucleophilic attack on the electrophilic carbon center of chloroform. The stability of the enolate intermediate directly influences the reaction rate and overall efficiency of the condensation process.

Following enolate formation, the nucleophilic attack on chloroform occurs at the carbon atom bearing the three chlorine substituents. The trichloromethyl group in chloroform exhibits significant electrophilic character due to the electron-withdrawing effect of the three chlorine atoms [7]. This electron deficiency makes the carbon center susceptible to nucleophilic attack by the enolate anion, leading to the formation of a carbon-carbon bond and generating the chlorobutanol backbone structure.

The mechanism proceeds through an intermediate species that subsequently undergoes hydrolysis to yield the final chlorobutanol product. Water molecules participate in the reaction system, facilitating the formation of the tertiary alcohol functionality characteristic of chlorobutanol [4] [5]. The hydrolysis step is accompanied by the generation of potassium chloride as a byproduct, which precipitates from the reaction mixture as a white solid and can be removed by filtration.

Mechanistic studies have revealed that the reaction exhibits characteristics consistent with nucleophilic addition rather than substitution mechanisms. The preservation of all carbon atoms from both starting materials in the final product supports this mechanistic interpretation [9]. The reaction can be represented by the overall equation: acetone + chloroform + potassium hydroxide → chlorobutanol + water + potassium chloride, where each component plays a specific role in the catalytic cycle.

The role of alcoholic solvents in facilitating the reaction merits particular attention in mechanistic discussions. Alcoholic potassium hydroxide solutions provide several advantages over aqueous systems, including improved solubility of organic reactants and enhanced reaction kinetics [7] [9]. The alcohol solvent participates in stabilizing intermediate species and facilitating proton transfer processes essential for the catalytic mechanism.

Temperature effects on the catalytic mechanism demonstrate the importance of kinetic control in the condensation process. Lower temperatures (typically maintained at -5°C to 0°C) favor the formation of desired products while minimizing side reactions [4] [6]. The exothermic nature of the condensation requires careful temperature control to prevent runaway reactions and maintain optimal selectivity toward chlorobutanol formation.

Industrial-Scale Process Optimization Challenges

Industrial-scale production of chlorobutanol presents numerous process optimization challenges that significantly impact economic viability and product quality. These challenges encompass various aspects of chemical engineering, including reaction kinetics, heat transfer, mass transfer, and separation processes [10] [11]. Understanding and addressing these challenges is essential for developing commercially successful chlorobutanol manufacturing operations.

Temperature control represents one of the most critical optimization challenges in industrial chlorobutanol production. The highly exothermic nature of the chloroform-acetone condensation requires sophisticated heat management systems to maintain optimal reaction temperatures [4] [12]. Industrial reactors must be equipped with efficient cooling systems capable of removing the substantial heat of reaction while maintaining uniform temperature distribution throughout the reaction volume. Heat transfer limitations become particularly pronounced when scaling up from laboratory to industrial volumes, where surface-to-volume ratios decrease significantly.

Mixing and mass transfer optimization present additional complexities in large-scale operations. The heterogeneous nature of the reaction system, involving organic reactants and aqueous hydroxide solutions, requires intensive mixing to achieve adequate interfacial contact [13]. Industrial reactors must provide sufficient agitation to overcome mass transfer limitations without introducing excessive shear that might lead to emulsion formation or catalyst deactivation. The challenge is further complicated by the need to maintain low temperatures while achieving adequate mixing intensity.

Yield optimization in industrial processes involves balancing multiple competing factors including reaction time, temperature profile, catalyst concentration, and reactant stoichiometry. Studies have shown that chlorobutanol synthesis yields can vary significantly based on these parameters, with reported yields ranging from 14% to 58% depending on process conditions [6] [14]. Industrial operations require consistent yields approaching the upper end of this range to maintain economic viability, necessitating precise control of all process variables.

Product separation and purification challenges in industrial operations stem from the physical properties of chlorobutanol and associated byproducts. The volatility of chlorobutanol at moderate temperatures complicates distillation and crystallization operations [4]. Industrial crystallization systems must operate under carefully controlled conditions to prevent product loss through sublimation while achieving the high purity levels required for pharmaceutical and cosmetic applications [15]. The presence of potassium chloride byproduct requires efficient filtration systems capable of handling the solid-liquid separation without product contamination.

Raw material cost optimization represents a significant economic challenge for industrial chlorobutanol production. The prices of chloroform and acetone are subject to market volatility, particularly in relation to crude oil prices and petrochemical feedstock availability [11] [16]. Industrial producers must implement flexible procurement strategies and consider alternative synthesis routes or feedstock sources to maintain cost competitiveness. The dependence on petroleum-derived starting materials also raises sustainability concerns that may influence future production strategies.

Process safety considerations in industrial operations add another layer of complexity to optimization efforts. Chloroform handling requires specialized safety protocols due to its toxicity and regulatory restrictions [11]. Industrial facilities must implement comprehensive safety management systems, including vapor control, personnel protection, and environmental monitoring. These safety requirements often impose constraints on process design and operation that may conflict with optimization objectives for yield and efficiency.

Environmental compliance and waste management challenges in industrial chlorobutanol production require sophisticated treatment systems for gaseous and liquid effluents. The generation of hydrogen chloride gas and chloride-containing wastewater necessitates appropriate pollution control technologies [17]. Industrial operations must balance environmental compliance costs with production economics while meeting increasingly stringent regulatory requirements.

Equipment maintenance and catalyst management in continuous industrial operations present ongoing optimization challenges. The corrosive nature of some reaction components requires specialized materials of construction and preventive maintenance programs [16]. Catalyst systems must be designed for long-term stability and easy regeneration or replacement to minimize production interruptions and maintain consistent product quality.

Quality control and process monitoring in industrial operations require sophisticated analytical systems capable of real-time composition analysis and impurity detection. The pharmaceutical and cosmetic applications of chlorobutanol demand extremely high purity levels, necessitating multiple analytical checkpoints throughout the production process [10]. Industrial quality systems must balance analytical thoroughness with production efficiency to maintain both product quality and economic performance.

Scale-up effects in chlorobutanol production create unique challenges related to reaction kinetics and transport phenomena. Laboratory-scale optimization results may not directly translate to industrial scales due to differences in mixing patterns, heat transfer coefficients, and residence time distributions [13]. Industrial process development requires careful consideration of scale-up principles and may necessitate pilot-plant studies to validate process performance at intermediate scales.

Purity

Physical Description

Color/Form

Crystals

COLORLESS TO WHITE

Colorless to white crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Characteristic taste

LogP

log Kow= 2.03

Odor

Characteristic odo

Decomposition

Appearance

Melting Point

MP: 77 °C (HYDRATE); HYGROSCOPIC

MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H302 (95.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.31%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).

WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.

MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.

For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD04 - Chlorobutanol

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

57-15-8

6001-64-5

1320-66-7

Absorption Distribution and Excretion

Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.

The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.

In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Wikipedia

Methanesulfonyl_chloride

Drug Warnings

RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.

ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/

UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

By action of potassium hydroxide on a solution of chloroform and acetone.

The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, trichloro-2-methyl-: INACTIVE

REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.

...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...

BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.

APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.

For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C ChanPMID: 27769340 DOI: 10.1016/j.jcjo.2016.05.010

Abstract

Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L NixonPMID: 26820784 DOI: 10.1111/ajd.12426

Abstract

Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J BurtonPMID: 30043448 DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.

We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.

Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.

We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.

We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.

proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.

adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.

Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.

Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz HeidePMID: 32748770 DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24695350 DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi MochizukiPMID: 25704646 DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24614733 DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L WoosleyPMID: 30888625 DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I

. The combinations of chlorobutanol with methadone or terfenadine, another I

blocker, produce synergistic I

block.

The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?

IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.

The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB

2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.

The pharmacologic profile of chlorobutanol (synergistic I

block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.

Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang JinPMID: 25957699 DOI: 10.1016/j.ijpharm.2015.05.009